molecular formula C10H12F3N B15199551 (1S)-1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethylamine

(1S)-1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethylamine

Cat. No.: B15199551
M. Wt: 203.20 g/mol
InChI Key: SEYZVMRTNXIDGW-VIFPVBQESA-N
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Description

(S)-1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 2,4-dimethylphenylacetonitrile with trifluoroacetic acid and a suitable reducing agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl) are used under conditions such as reflux or room temperature.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

(S)-1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property is crucial for its potential therapeutic applications, as it can modulate the activity of target proteins and pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine: The enantiomer of the compound, which may exhibit different biological activities.

    1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol: An alcohol derivative with different chemical properties and applications.

    2,4-Dimethylphenethylamine: A structurally similar compound with variations in the functional groups attached to the aromatic ring.

Uniqueness

(S)-1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine is unique due to its chiral nature and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

(1S)-1-(2,4-dimethylphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C10H12F3N/c1-6-3-4-8(7(2)5-6)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3/t9-/m0/s1

InChI Key

SEYZVMRTNXIDGW-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C(F)(F)F)N)C

Canonical SMILES

CC1=CC(=C(C=C1)C(C(F)(F)F)N)C

Origin of Product

United States

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